2-Cyclohexyl-6-fluoroaniline 2-Cyclohexyl-6-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20391707
InChI: InChI=1S/C12H16FN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2
SMILES:
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

2-Cyclohexyl-6-fluoroaniline

CAS No.:

Cat. No.: VC20391707

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexyl-6-fluoroaniline -

Specification

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name 2-cyclohexyl-6-fluoroaniline
Standard InChI InChI=1S/C12H16FN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2
Standard InChI Key MYPHNRSVBDXVJK-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=C(C(=CC=C2)F)N

Introduction

Key Findings

2-Cyclohexyl-6-fluoroaniline (CAS: 1889998-00-8) is a fluorinated aniline derivative characterized by a cyclohexyl substituent at the 2-position and a fluorine atom at the 6-position of the aromatic ring. This compound has garnered attention in pharmaceutical and materials research due to its structural versatility and potential biological activities. Key properties include a molecular weight of 193.26 g/mol, moderate lipophilicity, and reactivity in nucleophilic substitution reactions. Recent studies highlight its utility as a scaffold in antimicrobial agents and specialty chemical synthesis .

Chemical Structure and Properties

Molecular Characteristics

2-Cyclohexyl-6-fluoroaniline has the molecular formula C₁₂H₁₆FN and a planar aromatic system with substituents influencing electronic distribution. The cyclohexyl group enhances steric bulk, while the fluorine atom modulates electron-withdrawing effects.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular Weight193.26 g/mol
SMILES NotationNC1=C(F)C=CC=C1C2CCCCC2
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated 3.2 (calculated)

The compound’s IUPAC name is 2-cyclohexyl-6-fluoroaniline, with a CAS registry number of 1889998-00-8 .

Synthesis and Manufacturing

Synthetic Routes

2-Cyclohexyl-6-fluoroaniline is typically synthesized via sequential nucleophilic substitution reactions:

  • Cyclohexylation: A cyclohexyl group is introduced to 2-fluoroaniline using cyclohexyl halides or via Ullmann coupling under catalytic conditions .

  • Fluorination: Directed ortho-metalation (DoM) or Balz-Schiemann reactions may be employed to install the fluorine atom at the 6-position .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Cyclohexyl bromide, K₂CO₃, DMF, 80°C65–70%
2HF-pyridine, NaNO₂, H₂SO₄, 0–5°C50–55%

Industrial-scale production often employs continuous flow reactors to optimize yield and purity.

Biological and Pharmacological Applications

Antimicrobial Activity

Structural analogs of 2-cyclohexyl-6-fluoroaniline demonstrate antistaphylococcal activity, with MIC values as low as 10.1 μM against Staphylococcus aureus . The cyclohexyl group enhances membrane penetration, while the fluorine atom stabilizes interactions with bacterial enzymes .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundMIC (μM) vs. S. aureusReference
2-Cyclohexyl-6-fluoroanilineUnder investigation
2-(3-Cyclopropyl)-6-fluoroaniline12.4
Ciprofloxacin (Control)4.7

Specialty Chemical Synthesis

The compound serves as a precursor in:

  • Fluorescent probes: Modifications at the aniline nitrogen enable conjugation with fluorophores for cellular imaging .

  • Polymer additives: Its steric bulk improves thermal stability in epoxy resins .

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Operate in fume hoods

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